
(2R)-Octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2R)-Octahydro-1H-indole-2-carboxylic acid (CAS 145513-91-3) is a saturated bicyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Its structure features a fully reduced indole core (octahydroindole) and a carboxylic acid group at the 2-position, with an (2R,3aS,7aS) stereochemical configuration . This compound is utilized in life sciences research, particularly in studies requiring rigid, conformationally restricted scaffolds .
Preparation Methods
Asymmetric Hydrogenation of Indole Derivatives
Asymmetric hydrogenation represents a cornerstone in the stereoselective synthesis of (2R)-octahydro-1H-indole-2-carboxylic acid. This method leverages chiral catalysts to reduce unsaturated precursors, such as indoline-2-carboxylic acid derivatives, under controlled conditions. A ruthenium-based catalyst system, often modified with phosphine ligands like (R)-BINAP, facilitates the hydrogenation of the indole ring’s double bond while preserving the carboxylic acid functionality .
Reaction Mechanism and Conditions
The hydrogenation typically proceeds in polar aprotic solvents (e.g., tetrahydrofuran or ethyl acetate) under hydrogen pressures of 50–100 bar. Temperatures range from 25°C to 60°C, with reaction times varying between 12 and 48 hours. The chiral catalyst induces facial selectivity, ensuring the resultant octahydroindole adopts the (2R,3aS,7aS) configuration. Post-reduction, acidic workup isolates the product with yields exceeding 85% and enantiomeric excess (ee) values of 98–99% .
Catalytic System Optimization
Recent advancements highlight the role of iridium complexes in improving turnover numbers (TONs). For instance, Ir(COD)Cl₂ paired with Josiphos ligands achieves TONs >1,000 while maintaining ee >97% . Such systems reduce catalyst loading costs, enhancing industrial viability.
Resolution of Racemic Mixtures
Resolution techniques remain critical for producing enantiomerically pure this compound from racemic precursors. Diastereomeric salt formation, using chiral resolving agents like (1S)-(+)-10-camphorsulfonic acid, enables separation via fractional crystallization .
Process Workflow
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Racemate Preparation : Indole-2-carboxylic acid undergoes catalytic hydrogenation without stereochemical control, yielding a racemic octahydroindole mixture.
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Diastereomer Formation : The racemate is treated with a stoichiometric chiral acid in ethanol, forming diastereomeric salts.
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Crystallization : Sequential cooling and filtration isolate the less soluble (2R)-enantiomer salt.
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Liberation : Basification (e.g., NaOH) releases the free carboxylic acid, followed by recrystallization for purity >99% .
Limitations and Advancements
While effective, resolution suffers from inherent inefficiencies: maximum theoretical yield is 50%, and solvent-intensive steps increase costs. Dynamic kinetic resolution (DKR) methods, combining racemization catalysts with enzymatic resolution, are under investigation to overcome these limitations .
Cyclohexyl Aziridine and Dialkyl Malonate Condensation
A convergent synthesis route involves the reaction of cyclohexyl aziridine with dialkyl malonates, followed by ring expansion and functional group interconversion .
Key Steps
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Aziridine-Malonate Coupling : Cyclohexyl aziridine reacts with diethyl malonate in toluene at 80°C, forming a bicyclic β-amino ester.
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Decarbonylation : Treatment with palladium(II) acetate under CO atmosphere (1 atm) induces decarbonylation, yielding an octahydroindole ester intermediate.
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Saponification : Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid, achieving an overall yield of 62–68% .
Stereochemical Control
The aziridine’s inherent ring strain directs regioselective malonate attack, ensuring the desired (2R) configuration. X-ray crystallography confirms the product’s stereochemistry, with ee values ≥95% after recrystallization .
Multi-Step Catalytic Process from Patent Literature
A patented method (EP1140826A1) outlines a seven-step synthesis starting from nitroalkene precursors, emphasizing scalability and minimal purification .
Synthetic Sequence
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
1 | Nitromethane, K₂CO₃ | Nitroolefin | 92 |
2 | H₂, Ra-Ni catalyst | Amino alcohol | 88 |
3 | MsCl, Et₃N | Mesylate | 95 |
4 | NaN₃, DMF | Azide | 90 |
5 | H₂, Pd/C | Amine | 85 |
6 | (Boc)₂O | Boc-protected amine | 98 |
7 | HCl/dioxane | (2R)-Octahydroindole | 82 |
Highlights
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Step 4 employs a Staudinger reaction to form the indole nucleus.
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Step 7 utilizes Boc deprotection under acidic conditions, yielding the target compound with 82% isolated yield and >99% ee .
Comparative Analysis of Methods
Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Asymmetric Hydrogenation | 85–90 | 98–99 | High | Moderate |
Resolution | 40–45 | 99 | Low | High |
Aziridine Condensation | 62–68 | 95 | Moderate | Low |
Patent Process | 82 | 99 | High | Moderate |
Asymmetric hydrogenation and the patent multi-step process offer the best balance of yield and stereoselectivity for industrial applications. Resolution remains viable for small-scale enantiopure production, while aziridine-based methods suit intermediate-scale synthesis.
Chemical Reactions Analysis
L-Octahydroindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds, often using hydrogenation techniques.
Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in synthesizing various pharmaceuticals. It is particularly significant in developing drugs targeting central nervous system disorders, including:
- Analgesics : The compound is involved in synthesizing pain-relieving medications.
- Antidepressants : Its derivatives are being explored for potential use in treating depression and anxiety disorders.
- Antiviral Agents : Research indicates that it may serve as a precursor for drugs targeting viral infections, including HIV .
Neuroscience Research
(2R)-Octahydro-1H-indole-2-carboxylic acid is utilized in studies focusing on neurotransmitter systems. Its applications include:
- Understanding Neurological Disorders : The compound aids researchers in exploring the mechanisms underlying various neurological conditions, potentially leading to novel therapeutic strategies.
- Biochemical Assays : It is employed to study enzyme activity and metabolic pathways, providing insights into cellular functions and disease mechanisms .
Polymer Chemistry
In the field of materials science, this compound is incorporated into polymer matrices to enhance material properties:
- Mechanical Properties : The compound improves flexibility and durability in polymer formulations.
- Thermal Stability : Its inclusion helps maintain the integrity of materials under varying temperature conditions, making it suitable for applications in packaging and automotive industries .
Agrochemicals
The compound is also significant in agricultural chemistry. Its applications include:
- Pesticide Development : It contributes to formulating safer and more effective pesticides and herbicides that minimize environmental impact.
- Biopesticides : Research is ongoing into its potential use as a natural pesticide alternative .
Cosmetic Industry
Recent studies have explored the use of this compound in cosmetic formulations:
- Moisturizing Properties : The compound may enhance skin hydration and texture.
- Stabilization of Formulations : Its chemical properties can improve the stability of cosmetic products .
Case Study 1: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against HIV integrase, with IC50 values ranging from 0.13 µM to 6.85 µM. This suggests potential for developing new antiviral therapies targeting HIV .
Case Study 2: Anticancer Properties
Studies indicate that indole derivatives can inhibit enzymes linked to tumor immune evasion, such as indoleamine 2,3-dioxygenase (IDO1). Compounds derived from this compound have shown promising dual inhibition capabilities with low micromolar IC50 values, indicating potential anticancer applications .
Mechanism of Action
The mechanism of action of L-Octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a proline substitute in pharmacologically active peptides and as a structural component of certain drugs, such as Perindopril . The compound’s unique structure allows it to form stable trans-amide bonds, contributing to its effectiveness in various biological contexts .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Storage : Stable at room temperature when sealed in a dry, dark environment .
- Hazards : Classified with GHS warning codes H315 (skin irritation) and H319 (eye irritation) .
- Hydrogen Bonding: Three hydrogen bond donors and three acceptors, contributing to moderate solubility in polar solvents .
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
- (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS 80875-98-5):
- (2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride :
Saturated Indole Derivatives
- (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS 2055118-14-2): Similarity score 0.93 to the target compound.
- Octahydro-4-oxo-2H-isoindole-2-carboxylic Acid 1,1-Dimethylethyl Ester (CAS 879687-92-0):
Simple Indole Carboxylic Acids
- Indole-5-carboxylic Acid (CAS 1670-81-1):
- Indole-6-carboxylic Acid (CAS 1670-82-2):
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hydrogen Bonding and Topological Properties
Notes
Stereochemical Sensitivity : The 2R configuration is critical for biological activity; enantiomers may exhibit reduced or altered efficacy .
Research Gaps: Limited data on the target compound’s melting point and solubility necessitate further experimental characterization.
Biological Activity
(2R)-Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry and biological research. This compound has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities, particularly in the context of central nervous system disorders and viral infections.
- Molecular Formula : CHNO
- Molecular Weight : 169.22 g/mol
- CAS Number : 80875-98-5
- Melting Point : 275-277 °C
- Density : 1.1 g/cm³
- Boiling Point : 318.6 °C at 760 mmHg
The biological activity of this compound is largely attributed to its structural properties, which allow it to act as a proline substitute in pharmacologically active peptides. This substitution is crucial for the modulation of various biochemical pathways, including enzyme interactions and protein folding.
Interaction with Biological Targets
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Enzyme Inhibition :
- The compound has been shown to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the viral replication cycle. This action is facilitated by the compound's ability to chelate magnesium ions within the active site of the integrase enzyme, thereby disrupting its function .
- In studies, derivatives of indole-2-carboxylic acid have demonstrated IC values ranging from 0.13 µM to 6.85 µM against integrase, indicating potent inhibitory activity .
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Potential Anticancer Activity :
- Research indicates that indole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism that are linked to tumor immune evasion. Compounds derived from this compound have shown promising dual inhibition capabilities with low micromolar IC values .
Medicinal Chemistry
This compound serves as a critical intermediate in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders such as depression and anxiety. Its derivatives are being explored for their potential as novel antiviral agents against HIV and other viral infections.
Biological Studies
The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its unique structural features. Its ability to influence cell signaling pathways and gene expression has implications for understanding cellular metabolism and therapeutic interventions .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations in synthesizing (2R)-Octahydro-1H-indole-2-carboxylic acid, and how do they impact reaction outcomes?
- The compound has three defined stereocenters (2R, 3aS, 7aR), making stereochemical control critical during synthesis. Racemization or epimerization at these centers can lead to diastereomeric impurities. For example, intermediates like (2S,3aR,7aS)-isomers require rigorous monitoring via chiral HPLC or X-ray crystallography to confirm configuration . Evidence from synthetic routes using sodium acetate/acetic acid systems (e.g., in Scheme 1 of ) highlights the need for precise pH and temperature control to minimize stereochemical drift .
Q. How can researchers validate the purity and identity of this compound?
- Key methods include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (theoretical: 169.22 g/mol for free acid; 205.68 g/mol for hydrochloride salt) .
- Chiral chromatography : Separates stereoisomers using ligand-exchange columns, as demonstrated in .
- NMR spectroscopy : Distinct signals for the indole ring protons (δ 1.2–2.8 ppm for octahydro protons) and carboxylic acid (δ 10–12 ppm) .
Q. What are the stability profiles of this compound under varying storage conditions?
- The free acid is hygroscopic and degrades under light or humidity. Storage recommendations:
- Free acid : Dark, dry, room temperature (RT) in sealed desiccators .
- Hydrochloride salt : -20°C for long-term stability; -80°C in DMSO for solutions (prevents hydrolysis) .
Advanced Research Questions
Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what factors influence enantioselectivity?
- The compound’s rigid bicyclic structure and carboxylic acid group enable coordination to transition metals (e.g., Cu²⁺ in ). In Cu-catalyzed desymmetrization reactions, enantioselectivity (up to 84% ee) depends on:
- Additives : K₃PO₄ vs. DMAP invert selectivity (R vs. S products) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ligand-metal binding .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Discrepancies in bond angles/positions may arise from:
- Twinned crystals : Use SHELXL’s TWIN command for refinement ( ) .
- Disorder : Apply restraints to occupancy factors in SHELXPRO .
Q. How can researchers optimize the synthesis of Boc-protected derivatives for peptide coupling?
- Stepwise protocol :
Protection : React the free acid with di-tert-butyl dicarbonate (Boc₂O) in THF/NaHCO₃ (0°C to RT) .
Activation : Use EDCl/HOBt for amide bond formation, avoiding racemization .
- Yield optimization : Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and purify via flash chromatography .
Q. What analytical challenges arise in quantifying diastereomeric impurities, and how are they addressed?
- Challenges : Overlapping signals in NMR, similar retention times in HPLC.
- Solutions :
Properties
CAS No. |
108507-42-2 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1 |
InChI Key |
CQYBNXGHMBNGCG-BWZBUEFSSA-N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Synonyms |
octahydroindole-2-carboxylic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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